molecular formula C9H7FO3 B1597456 3-(4-Fluorophenyl)-3-oxopropanoic acid CAS No. 80646-00-0

3-(4-Fluorophenyl)-3-oxopropanoic acid

Cat. No. B1597456
CAS RN: 80646-00-0
M. Wt: 182.15 g/mol
InChI Key: WSWKUJUQMXOEQK-UHFFFAOYSA-N
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Description

“3-(4-Fluorophenyl)propanoic acid” is a chemical compound with the molecular formula C9H9FO2 . It has a molecular weight of 168.1650 .


Molecular Structure Analysis

The molecular structure of “3-(4-Fluorophenyl)propanoic acid” consists of a benzene ring conjugated to a propanoic acid .


Physical And Chemical Properties Analysis

“3-(4-Fluorophenyl)propanoic acid” is a solid at 20 degrees Celsius . It should be stored under inert gas as it is air sensitive .

Scientific Research Applications

Bioanalytical Method Development

Ethyl 3-(2-(4-fluorophenyl)amino)-4-phenylthiazol-5-yl)-3-oxopropanoate, closely related to 3-(4-Fluorophenyl)-3-oxopropanoic acid, has been studied for its acetylcholinesterase inhibition property. A bioanalytical method using RP-HPLC has been developed for quantitative measurement, validated according to USFDA guidelines. This method aids in drug development by providing precise measurements and stability data under various conditions, including in human plasma (Nemani, Shard, & Sengupta, 2018).

Enantioselective Reduction

Ethyl 3-aryl-3-oxopropanoates, including derivatives with a 2-fluorophenyl group, have been enantioselectively reduced to their corresponding (S)-alcohols using the fungus Rhizopus arrhizus and other Rhizopus species. This process is crucial for producing specific enantiomers of compounds, which can have different biological activities and applications (Salvi & Chattopadhyay, 2006).

Chemical Synthesis

3-(2-Iodophenyl)-3-oxopropanoic acid derivatives, closely related to 3-(4-Fluorophenyl)-3-oxopropanoic acid, have been used in the synthesis of (Z)-2-[(Z)-3-alkylideneisobenzofuran-1(3H)-ylidene]acetic acid derivatives. This involves a reaction with terminal alkynes using catalysts like dichlorobis(triphenylphosphine)palladium and copper(I) iodide (Kobayashi, Hashimoto, Fukamachi, & Konishi, 2008).

Vibrational and Electronic Structure Analysis

The compound 3-Amino-3-(4-fluorophenyl)propionic acid, similar in structure to 3-(4-Fluorophenyl)-3-oxopropanoic acid, has been analyzed using DFT and IR/Raman spectroscopy. This research provides insights into the vibrational and electronic structures of such compounds, which is important for understanding their chemical properties and potential applications (Pallavi & Tonannavar, 2020).

Kinetic and Thermodynamic Studies

Studies involving compounds like 4-oxo-4-phenyl butanoic acid, which bear resemblance to 3-(4-Fluorophenyl)-3-oxopropanoic acid, have been conducted to understand their oxidation mechanisms using agents like Tripropylammonium fluorochromate. This research contributes to the understanding of the kineticand thermodynamic properties of such compounds, which is essential for their potential application in chemical synthesis and drug development (Yogananth & Mansoor, 2015).

Synthesis of Novel Derivatives for Biological Applications

3-(7-Chloro-5-(2-fluorophenyl)-2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)propanoic acid, structurally related to 3-(4-Fluorophenyl)-3-oxopropanoic acid, has been synthesized and investigated for its potential as a modulator for Transient receptor potential vanilloid 1. This research explores the synthesis and application of new compounds with potential biological or pharmacological activities (Liu et al., 2018).

Antibacterial and Antioxidant Activity

Research on compounds like 3-(4-Chlorophenyl)-3-(4-fluorophenyl)propylamine, related to 3-(4-Fluorophenyl)-3-oxopropanoic acid, has been conducted to evaluate their antibacterial and antioxidant activities. These studies are crucial for the development of new antimicrobial and antioxidant agents, potentially leading to novel therapeutic applications (Arutyunyan et al., 2012).

Safety And Hazards

This chemical is considered hazardous. It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include wearing protective gloves, eye protection, and face protection. It should be handled in a well-ventilated area .

properties

IUPAC Name

3-(4-fluorophenyl)-3-oxopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO3/c10-7-3-1-6(2-4-7)8(11)5-9(12)13/h1-4H,5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSWKUJUQMXOEQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60298865
Record name 3-(4-fluorophenyl)-3-oxopropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60298865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Fluorophenyl)-3-oxopropanoic acid

CAS RN

80646-00-0, 7761-30-0
Record name NSC126608
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126608
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(4-fluorophenyl)-3-oxopropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60298865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
XD Tang, S Li, R Guo, J Nie, JA Ma - Organic letters, 2015 - ACS Publications
A chiral phosphoric acid catalyzed enantioselective decarboxylative alkylation of β-keto acids with 3-hydroxy-3-indolyloxindoles is described in this context. This method tolerates a …
Number of citations: 75 pubs.acs.org
DS Ryabukhin, LY Gurskaya, GK Fukin, AV Vasilyev - Tetrahedron, 2014 - Elsevier
The superelectrophilic activation of N-aryl amides of 3-arylpropynoic acids by Bronsted superacids (CF 3 SO 3 H, HSO 3 F) or strong Lewis acids AlX 3 (X=Cl, Br) results in the formation …
Number of citations: 34 www.sciencedirect.com
H Mei, J Han, S Fustero… - … A European Journal, 2019 - Wiley Online Library
Over the last two decades, fluorine substitution has become one of the essential structural traits in modern pharmaceuticals. Thus, about half of the most successful drugs (blockbuster …
H Guyon, H Chachignon, V Tognetti… - European Journal of …, 2018 - Wiley Online Library
A metal‐free protocol for the domino trifluoromethylthiolation/decarboxylation of β‐ketocarboxylic acids is described. The catalytic reactions take place in acetonitrile in the presence of …
P Borowiecki, P Wińska, M Bretner, M Gizińska… - European Journal of …, 2018 - Elsevier
Three out of 16 newly synthesized 1,3-dimethylxanthine derivatives (proxyphylline analogues) exhibited consistencies between antifungal and anticancer properties. Proxyphylline …
Number of citations: 27 www.sciencedirect.com
AV Smolobochkin, AS Gazizov, AR Burilov… - Helvetica Chimica …, 2022 - Wiley Online Library
This review summarizes the advances in the synthesis of norhygrine and its derivatives over the past ten years, with special attention paid to stereoselective methods of their preparation…
Number of citations: 1 onlinelibrary.wiley.com
A Kumari, J Kaur, VK Bhardwaj… - European Journal of …, 2018 - Wiley Online Library
The quinine squaramide‐catalyzed enantioselective decarboxylative addition reaction of various β‐keto acids with methyleneindolinones has been developed. Through this …

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